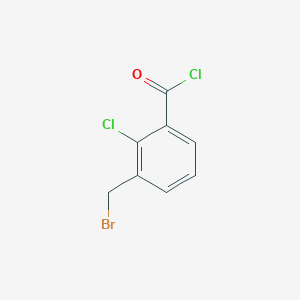![molecular formula C22H17ClFN3O3 B12634977 (3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)
(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3S,3’aR,8’aS,8’bS)-2’-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione” is a complex organic molecule that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound contains several functional groups, including a chlorophenyl group, a fluorine atom, and an indole moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach might involve the formation of the indole ring through a Fischer indole synthesis, followed by the introduction of the spiro structure through a cyclization reaction. The chlorophenyl and fluorine substituents can be introduced via electrophilic aromatic substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic route chosen.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different oxidation states.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The chlorophenyl and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors in biological systems, modulating their activity through binding to active sites or allosteric sites. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,3’aR,8’aS,8’bS)-2’-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione: This compound itself.
(3S,3’aR,8’aS,8’bS)-2’-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-dione: A similar compound with a different oxidation state.
(3S,3’aR,8’aS,8’bS)-2’-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione: A similar compound with a different substitution pattern.
Uniqueness
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C22H17ClFN3O3 |
|---|---|
Molekulargewicht |
425.8 g/mol |
IUPAC-Name |
(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C22H17ClFN3O3/c23-13-4-1-2-5-15(13)27-19(28)17-16-6-3-9-26(16)22(18(17)20(27)29)12-10-11(24)7-8-14(12)25-21(22)30/h1-2,4-5,7-8,10,16-18H,3,6,9H2,(H,25,30)/t16-,17+,18-,22+/m0/s1 |
InChI-Schlüssel |
ZBMSHHNCKGMYTQ-RQXXJAGISA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC=CC=C4Cl)[C@]5(N2C1)C6=C(C=CC(=C6)F)NC5=O |
Kanonische SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(N2C1)C6=C(C=CC(=C6)F)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12634894.png)
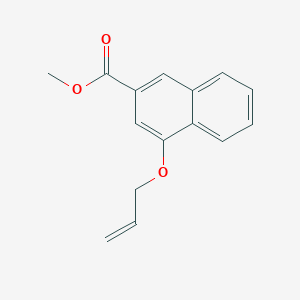
![Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate](/img/structure/B12634904.png)
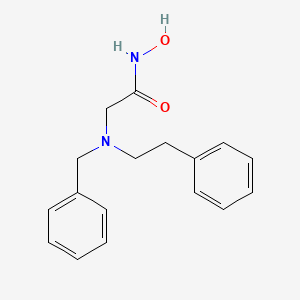
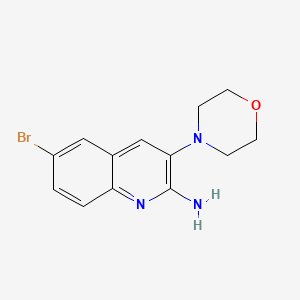
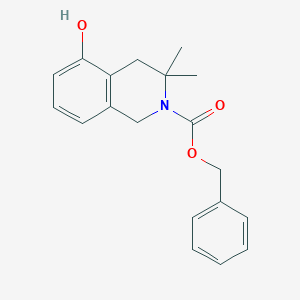
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
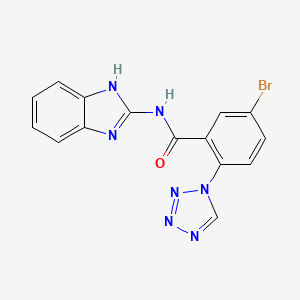
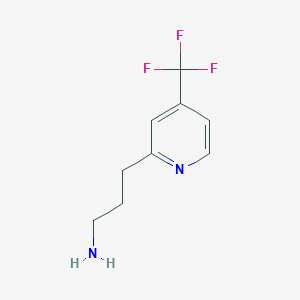
![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)


![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
